molecular formula C9H13NO2 B130776 2,5-Dimethoxybenzylamine CAS No. 3275-95-4

2,5-Dimethoxybenzylamine

Cat. No. B130776
CAS RN: 3275-95-4
M. Wt: 167.2 g/mol
InChI Key: UWMCHDDHXMFKMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,5-dimethoxybenzylamine involves various chemical reactions. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride was achieved through a sodium methoxide catalyzed aldol condensation followed by catalytic reduction, indicating the versatility of dimethoxybenzylamine derivatives in synthetic chemistry . Additionally, a novel synthesis of 2,4,5-trisubstituted oxazoles was reported using 2,4-dimethoxybenzylamine as an ammonia equivalent in a tandem Ugi/Robinson-Gabriel sequence, showcasing the utility of dimethoxybenzylamine derivatives in multistep synthetic pathways .

Molecular Structure Analysis

The molecular structure of compounds containing the dimethoxybenzyl group can significantly influence their physical and chemical properties. For example, the crystal structure of 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol was determined, and the influence of substituents on the crystal structure was studied, highlighting the importance of molecular conformation in the properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of dimethoxybenzylamine derivatives is diverse. The photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups was examined, revealing insights into the solvolytic reactivity and the formation of isomeric triene derivatives . This indicates that the dimethoxybenzyl moiety can undergo complex photochemical transformations, which could be relevant for the study of 2,5-dimethoxybenzylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzylamine derivatives are influenced by their molecular structure. The gas chromatographic separations of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines were achieved, and the elution order was related to aromatic ring substituent crowding, demonstrating the impact of molecular structure on chromatographic behavior . Additionally, the differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra was reported, further emphasizing the role of structure in determining the properties of these compounds .

Scientific Research Applications

  • Pharmacological Properties :

    • 2,5-Dimethoxybenzylamine derivatives, specifically NBOMes, have been studied for their high potency as agonists at 5-HT2A receptors, with potential hallucinogenic activity. These substances show little psychostimulant activity (Eshleman et al., 2018).
    • Another study on NBOMe drugs, which are derivatives of 2,5-dimethoxy-substituted phenethylamines, reveals their potent interactions with serotonergic receptors and rat TAAR1, indicating strong hallucinogenic effects similar to LSD (Rickli et al., 2015).
  • Analytical Characterization :

    • Techniques such as square-wave voltammetry on a boron-doped diamond electrode have been developed for the electrochemical quantification of 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamines (NBOMes) in seized blotting paper, demonstrating the substance's detectability and quantitative analysis capabilities (Souza et al., 2018).
    • Another study explored the differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis, aiding in the reliable identification of these substances (Davidson & Jackson, 2019).
  • Synthesis and Chemical Properties :

    • Research on the synthesis of 2,4,5-trisubstituted oxazoles highlights the use of 2,4-dimethoxybenzylamine as a key intermediate, demonstrating the chemical versatility of dimethoxybenzylamine derivatives (Shaw, Xu, & Hulme, 2012).
  • Applications in Analytical Methods :

    • The use of 3,4-dimethoxybenzylamine as a sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in human platelet-poor plasma exemplifies its role in analytical chemistry (Ishida, Takada, & Yamaguchi, 1997).

Safety And Hazards

2,5-Dimethoxybenzylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

(2,5-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMCHDDHXMFKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186420
Record name 2,5-Dimethoxybenzylamine
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxybenzylamine

CAS RN

3275-95-4
Record name 2,5-Dimethoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3275-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Dimethoxybenzylamine
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Record name 2,5-Dimethoxybenzylamine
Source EPA DSSTox
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Record name (2,5-dimethoxyphenyl)methanamine
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Synthesis routes and methods

Procedure details

A sample of 3.12 g of 2-cyano-1,4-dimethoxybenzene was reduced by 1 g of lithium aluminum hydride in 20 mL of THF at 0° C. to yield 3 g of 2-aminomethyl-1,4-dimethoxybenzene. This was then refluxed in a 1:1 (v/v) mixture of acetic acid and 48% aqueous hydrobromic acid overnight. The volatile components were removed under reduced pressure, and the crude 2-aminomethyl-1,4-hydroquinone HBr salt was used “as is” without further purification. Triethylamine (0.4 mL) was added to a mixture of 50 mg of compound (1) and 0.6 mmole of 2-aminomethyl-1,4-dihydroquinone HBr salt in 2 mL of dichloroethane, and stirred overnight. The crude dihydroquinone was then oxidized to the desired quinone compound (11) with ceric ammonium nitrate in a water/acetonitrile mixture.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
AJ Almalki, L Smith, Y Abiedalla, CR Clark… - Forensic Chemistry, 2020 - Elsevier
Vapor phase infrared spectroscopy provides data for the differentiation of the individual regioisomers of the six N-(dimethoxybenzyl)-4-iodo-2,5-dimethoxyphenethylamines and the six N…
Number of citations: 8 www.sciencedirect.com
V Erdmann, T Sehl, I Frindi-Wosch, RC Simon… - Acs …, 2019 - ACS Publications
Due to its function as a vasopressor, the vicinal amino alcohol methoxamine is a potential candidate for the treatment of hypotension and incontinence or has applications in …
Number of citations: 33 pubs.acs.org
JJP Zhou, B Zhong, RB Silverman - Analytical biochemistry, 1996 - Elsevier
The first direct and continuous fluorometric assay for monoamine oxidase B (MAO B) has been developed.E-2,5-Dimethoxycinnamylamine hydrochloride was designed and synthesized …
Number of citations: 37 www.sciencedirect.com
S Srinivasan, V Priya - Journal of Medicinal Plants, 2019 - plantsjournal.com
In the present study the investigation on phytochemical screening was carried along with GC-MS analysis to identify the phyto-constituents present in extracts of Cyperus dubius, Rottb. …
Number of citations: 6 www.plantsjournal.com
박진선 - 2004 - dspace.ewha.ac.kr
본 논문은 part A와 part B 두 부분으로 구성되어 있다. Part A는 항진균적 생리 활성을 지닌 phospholipid 유도체의 전합성에 관한 내용이고, part B는 electron transfer 펩타이드 연구를 위한 …
Number of citations: 0 dspace.ewha.ac.kr
E Bach, A Kjaer - Acta Chem. Scand, 1971 - actachemscand.org
Benzylglucosinolates, substituted in 3-or 4-position of the aromatic ring with a hydroxy group, or in each or both positions with a methoxy-group, are well-established natural products; 1 …
Number of citations: 8 actachemscand.org
RT Coutts, JL Malicky - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
The synthesis of four possible in vitro metabolites of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) is described. These compounds, 1-(2,5-dimethoxy-4-…
Number of citations: 19 cdnsciencepub.com
AJ Almalki, L Smith, Y Abiedalla, CR Clark, J DeRuiter - academia.edu
Vapor phase infrared spectroscopy provides data for the differentiation of the individual regioisomers of the six N-(dimethoxybenzyl)-4-iodo-2, 5-dimethoxyphenethylamines and the six …
Number of citations: 0 www.academia.edu
J Nisler, M Zatloukal, I Popa, K Doležal, M Strnad… - Phytochemistry, 2010 - Elsevier
Recently we reported 6-(2-hydroxy-3-methylbenzylamino)purine (PI-55) as the first molecule to antagonize cytokinin activity at the receptor level. Here we report the synthesis and in …
Number of citations: 70 www.sciencedirect.com
EA Aksenova, AF Mironov - Russian Journal of Bioorganic Chemistry, 2001 - Springer
New porphyrin–quinone dyad systems containing spacer groups of various lengths and structures and sterically hindered 5,10,15,20-tetrakis(3,5-di-tert-butylphenyl)porphyrin as an …
Number of citations: 1 link.springer.com

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